molecular formula C9H17NO2 B13527322 Ethyl 3-amino-4-cyclopropylbutanoate

Ethyl 3-amino-4-cyclopropylbutanoate

Cat. No.: B13527322
M. Wt: 171.24 g/mol
InChI Key: DTMCAFUROBDFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-cyclopropylbutanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclopropyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-cyclopropylbutanoate typically involves the reaction of ethyl cyanoacetate with cyclopropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group replaces the cyano group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyclopropylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, alcohols, and thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted butanoate derivatives.

Scientific Research Applications

Ethyl 3-amino-4-cyclopropylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism by which ethyl 3-amino-4-cyclopropylbutanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopropyl group can also affect the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-cyclopropylbutanoate: Similar in structure but with the amino group at a different position.

    Ethyl 3-amino-3-cyclopropylbutanoate: Another isomer with the amino group at the third carbon.

    Cyclopropanebutanoic acid derivatives: Compounds with similar cyclopropyl and butanoic acid structures.

Uniqueness

Ethyl 3-amino-4-cyclopropylbutanoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-amino-4-cyclopropylbutanoate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7-8H,2-6,10H2,1H3

InChI Key

DTMCAFUROBDFPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC1CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.